molecular formula C8H20NO3P B3369107 Diethyl tert-butylphosphoramidate CAS No. 22685-20-7

Diethyl tert-butylphosphoramidate

Cat. No.: B3369107
CAS No.: 22685-20-7
M. Wt: 209.22 g/mol
InChI Key: SYJKDPHZCNVQRY-UHFFFAOYSA-N
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Description

Diethyl tert-butylphosphoramidate is an organophosphorus compound with the molecular formula C8H20NO3P. It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom, a nitrogen atom, and two ethyl groups. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl tert-butylphosphoramidate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the use of diethyl phosphorochloridate and tert-butylamine. This reaction requires the presence of a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure optimal yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl tert-butylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphoramidate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphoramidates .

Scientific Research Applications

Diethyl tert-butylphosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl tert-butylphosphoramidate involves its interaction with various molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphoramidate
  • Tert-butyl phosphoramidate
  • Di-tert-butyl phosphoramidate

Uniqueness

Diethyl tert-butylphosphoramidate is unique due to its combination of ethyl and tert-butyl groups, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desired .

Properties

IUPAC Name

N-diethoxyphosphoryl-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-6-11-13(10,12-7-2)9-8(3,4)5/h6-7H2,1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJKDPHZCNVQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295245
Record name diethyl tert-butylphosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22685-20-7
Record name NSC100736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl tert-butylphosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL TERT.-BUTYLAMIDOPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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